Cas no 2228326-03-0 (3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid)

3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid
- EN300-1808969
- 2228326-03-0
-
- Inchi: 1S/C13H17FO3/c1-8-5-6-9(14)7-10(8)13(2,3)11(17-4)12(15)16/h5-7,11H,1-4H3,(H,15,16)
- InChI Key: BQDOIHDEJIAOPT-UHFFFAOYSA-N
- SMILES: FC1C=CC(C)=C(C=1)C(C)(C)C(C(=O)O)OC
Computed Properties
- Exact Mass: 240.11617256g/mol
- Monoisotopic Mass: 240.11617256g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 46.5Ų
3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1808969-0.1g |
3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2228326-03-0 | 0.1g |
$1447.0 | 2023-09-19 | ||
Enamine | EN300-1808969-1.0g |
3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2228326-03-0 | 1g |
$1643.0 | 2023-06-02 | ||
Enamine | EN300-1808969-0.5g |
3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2228326-03-0 | 0.5g |
$1577.0 | 2023-09-19 | ||
Enamine | EN300-1808969-10.0g |
3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2228326-03-0 | 10g |
$7065.0 | 2023-06-02 | ||
Enamine | EN300-1808969-10g |
3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2228326-03-0 | 10g |
$7065.0 | 2023-09-19 | ||
Enamine | EN300-1808969-0.05g |
3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2228326-03-0 | 0.05g |
$1381.0 | 2023-09-19 | ||
Enamine | EN300-1808969-5.0g |
3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2228326-03-0 | 5g |
$4764.0 | 2023-06-02 | ||
Enamine | EN300-1808969-2.5g |
3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2228326-03-0 | 2.5g |
$3220.0 | 2023-09-19 | ||
Enamine | EN300-1808969-1g |
3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2228326-03-0 | 1g |
$1643.0 | 2023-09-19 | ||
Enamine | EN300-1808969-5g |
3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid |
2228326-03-0 | 5g |
$4764.0 | 2023-09-19 |
3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid Related Literature
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
Additional information on 3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid
Introduction to 3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic Acid (CAS No. 2228326-03-0)
3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid, identified by its CAS number 2228326-03-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a complex aromatic and aliphatic structure, exhibits potential applications in the development of novel therapeutic agents and biochemical research. The presence of both fluoro and methoxy substituents on the aromatic ring imparts unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry investigations.
The molecular structure of 3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid consists of a phenyl ring substituted at the 5-position with a fluorine atom and at the 2-position with a methyl group. Additionally, an ester group is present at the 2-position of the butanoic acid chain, which is further substituted with a methoxy group. This structural configuration contributes to its diverse chemical reactivity and biological interactions. The compound’s solubility profile and metabolic stability are critical factors that influence its suitability for various pharmacological applications.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced binding affinity and metabolic stability compared to their non-fluorinated counterparts. The fluorine atom in 3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid can significantly modulate the electronic properties of the aromatic ring, thereby affecting its interactions with biological targets. This feature has made it a promising candidate for the design of selective ligands in drug discovery efforts.
Moreover, the methoxy group at the 2-position of the butanoic acid chain introduces another layer of functionality that can participate in hydrogen bonding or other forms of molecular recognition. These structural features collectively contribute to the compound’s potential as a building block for more complex molecules with tailored biological activities. Researchers have been exploring its utility in synthesizing inhibitors targeting various enzymatic pathways, including those involved in inflammation, pain management, and neurodegenerative diseases.
The synthesis of 3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by esterification and subsequent functional group modifications. Advances in catalytic methods have enabled more efficient and sustainable production processes, aligning with the broader goals of green chemistry.
Recent studies have highlighted the compound’s role in preclinical drug development. For instance, derivatives of this scaffold have shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. The fluoro-substituted phenyl ring enhances binding affinity to these enzymes, leading to more potent and selective inhibition. Such findings underscore the importance of structural modifications in optimizing drug-like properties.
The pharmacokinetic behavior of 3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid is another critical aspect that has been extensively studied. Fluorinated compounds often exhibit improved bioavailability due to their enhanced lipophilicity and resistance to metabolic degradation. However, thorough characterization of its absorption, distribution, metabolism, excretion (ADME) profile is essential to evaluate its therapeutic potential fully. Computational modeling techniques have been employed to predict these properties before experimental validation.
In conclusion, 3-(5-fluoro-2-methylphenyl)-2-methoxy-3-methylbutanoic acid represents a significant advancement in pharmaceutical chemistry, offering a versatile scaffold for developing novel therapeutic agents. Its unique structural features make it an attractive candidate for further investigation in drug discovery programs targeting various diseases. As research continues to uncover new applications for fluorinated compounds, this molecule is poised to play a crucial role in shaping future treatments.
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